N-cyclopentyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-cyclopentyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a between an azide and an alkyne
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced through a nucleophilic substitution reaction, where a suitable cyclopentyl halide reacts with the triazole intermediate.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached via a Friedel-Crafts acylation reaction, where the triazole intermediate reacts with a dimethylbenzoyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for the cycloaddition reaction, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of cyclopentanone derivatives.
Reduction: Reduction reactions can occur at the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carboxamide group, leading to the formation of various amide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Cyclopentanone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various amide derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclopentyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide: Similar structure but with a pyrrolidine ring instead of a triazole ring.
N-cyclopentyl-1-(3-methylphenyl)methanesulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.
N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide: Similar structure but with a pyrazole ring instead of a triazole ring.
Uniqueness
N-cyclopentyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the triazole ring, which imparts specific chemical and biological properties. The combination of the cyclopentyl and dimethylphenyl groups further enhances its uniqueness, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H20N4O |
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Molecular Weight |
284.36 g/mol |
IUPAC Name |
N-cyclopentyl-1-(3,4-dimethylphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C16H20N4O/c1-11-7-8-14(9-12(11)2)20-10-15(18-19-20)16(21)17-13-5-3-4-6-13/h7-10,13H,3-6H2,1-2H3,(H,17,21) |
InChI Key |
REPGXOXZPLYLET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NC3CCCC3)C |
Origin of Product |
United States |
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